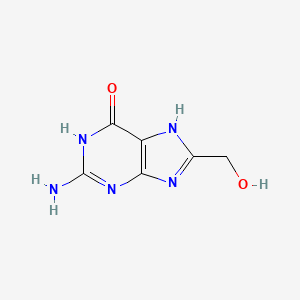
2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one
Overview
Description
2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one is a useful research compound. Its molecular formula is C6H7N5O2 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one, commonly referred to as a purine derivative, has garnered attention in biochemical research due to its structural similarity to nucleobases and potential biological activities. This compound is characterized by the molecular formula and a molecular weight of 181.15 g/mol. Its unique structure allows it to interact with various biological systems, making it a candidate for further exploration in medicinal chemistry.
The chemical structure of this compound can be represented by the following:
- IUPAC Name : 2-amino-8-(hydroxymethyl)-1,7-dihydropurin-6-one
- CAS Number : 21613-86-5
- Molecular Weight : 181.15 g/mol
- Canonical SMILES : C(C1=NC2=C(N1)C(=O)NC(=N2)N)O
Antiviral Properties
Research indicates that purine derivatives exhibit antiviral properties. A study showed that compounds similar to this compound can inhibit viral replication in cell cultures. Specifically, they target viral polymerases, leading to reduced viral loads in infected cells .
Enzyme Inhibition
This compound has been studied for its potential as an inhibitor of certain enzymes involved in nucleotide metabolism. For example, it has shown inhibitory activity against xanthine oxidase, an enzyme crucial for purine degradation. Inhibition of this enzyme can lead to decreased uric acid levels, which is beneficial in treating conditions like gout .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways associated with cell death . The compound's ability to mimic natural nucleotides may facilitate its incorporation into RNA or DNA, potentially disrupting cancer cell proliferation.
Case Studies
The biological activity of this compound can be attributed to its structural features that allow it to interact with biological macromolecules. The presence of amino and hydroxymethyl groups enhances its binding affinity to enzymes and receptors involved in metabolic pathways.
- Nucleotide Mimicry : The compound's structure resembles adenine and other purines, allowing it to compete for binding sites.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels within cells, impacting oxidative stress responses.
- Signal Transduction Pathways : The compound could modulate pathways related to cell survival and apoptosis.
Properties
IUPAC Name |
2-amino-8-(hydroxymethyl)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O2/c7-6-10-4-3(5(13)11-6)8-2(1-12)9-4/h12H,1H2,(H4,7,8,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIUVAGMIHZSBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC2=C(N1)C(=O)NC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628570 | |
| Record name | 2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21613-86-5 | |
| Record name | 2-Amino-8-(hydroxymethyl)-3,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















